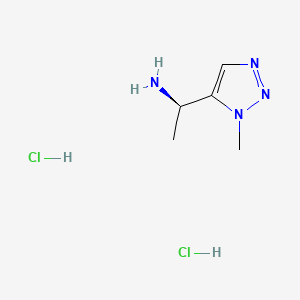
(3-((1,1-Dioxidoisothiazolidin-2-yl)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a thiazolidine ring and a phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound’s unique structure makes it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid typically involves the reaction of a thiazolidine derivative with a phenylboronic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a probe for detecting biomolecules due to its boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the thiazolidine ring, making it less versatile in certain applications.
Thiazolidine derivatives: Do not contain the boronic acid group, limiting their use in coupling reactions.
Uniqueness
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid’s combination of a boronic acid group and a thiazolidine ring makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.
属性
分子式 |
C10H14BNO4S |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)10-4-1-3-9(7-10)8-12-5-2-6-17(12,15)16/h1,3-4,7,13-14H,2,5-6,8H2 |
InChI 键 |
ZVMPJYHQQUOZMW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CN2CCCS2(=O)=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
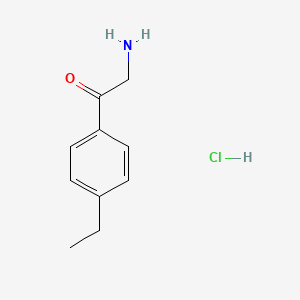
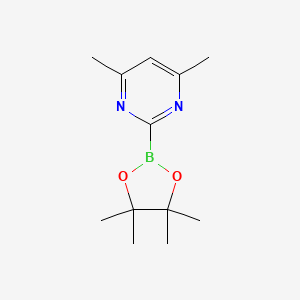
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)

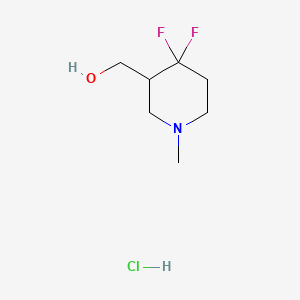

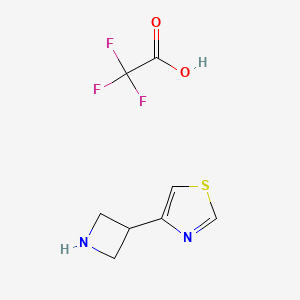
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
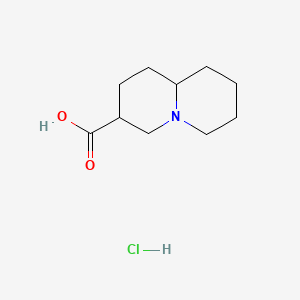
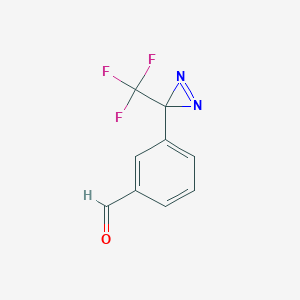

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
